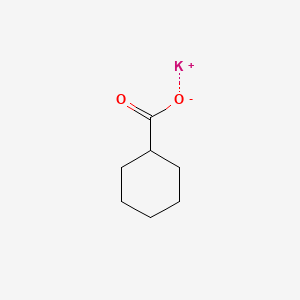
Potassium cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium cyclohexanecarboxylate is a potassium salt of cyclohexanecarboxylic acid. It is an organic compound with the molecular formula C₇H₁₁KO₂. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrogenation of Benzoic Acid: One common method for preparing cyclohexanecarboxylic acid, which can then be converted to potassium cyclohexanecarboxylate, involves the catalytic hydrogenation of benzoic acid. This reaction typically uses a palladium or platinum catalyst under high pressure and temperature conditions.
Chlorination and Carboxylation of Cyclohexanol: Another method involves the chlorination of cyclohexanol to form cyclohexyl chloride, followed by carboxylation to yield cyclohexanecarboxylic acid. This acid can then be neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using benzoic acid as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Potassium cyclohexanecarboxylate can undergo oxidation reactions to form cyclohexanone or cyclohexanol.
Reduction: It can be reduced to cyclohexane under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexane
Substitution: Various substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
Potassium cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylate group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic Acid: The parent acid of potassium cyclohexanecarboxylate, used in similar applications.
Cyclohexylamine: Another derivative of cyclohexane, used in the synthesis of pharmaceuticals and agrochemicals.
Cyclohexanol: An alcohol derivative of cyclohexane, used in the production of nylon and other industrial chemicals.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its potassium salt form enhances its solubility and reactivity in aqueous solutions, making it a valuable compound in various industrial and research applications.
Propiedades
Número CAS |
25666-60-8 |
|---|---|
Fórmula molecular |
C7H11KO2 |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
potassium;cyclohexanecarboxylate |
InChI |
InChI=1S/C7H12O2.K/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1 |
Clave InChI |
VFLADTURPGNKHV-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)C(=O)[O-].[K+] |
Números CAS relacionados |
98-89-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



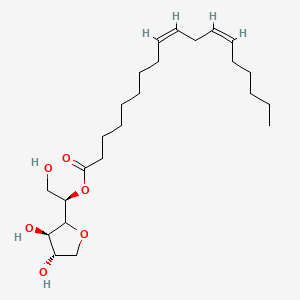
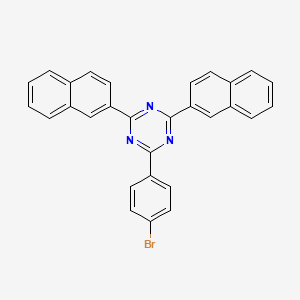
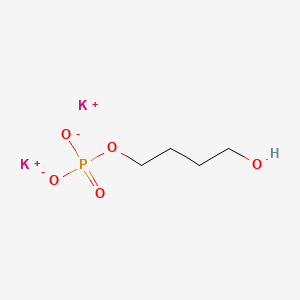

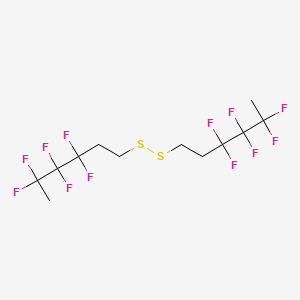

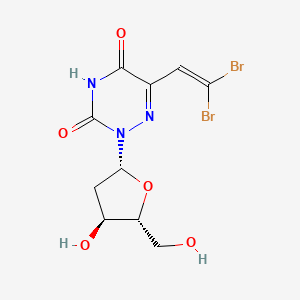
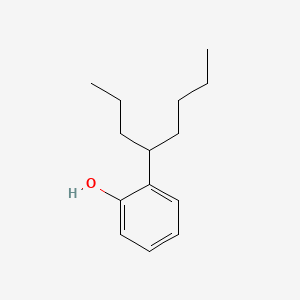
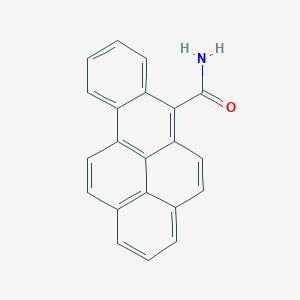
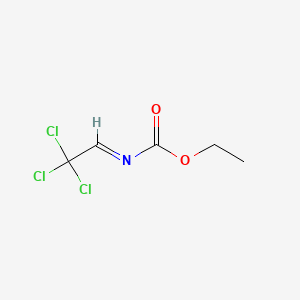
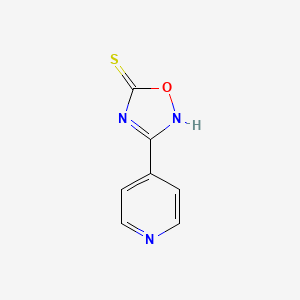
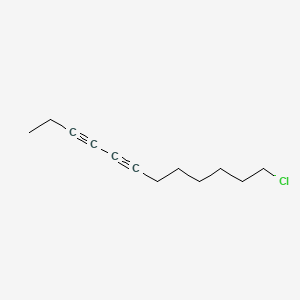
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
